molecular formula C16H16N2O2S B2738729 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941992-88-7

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2738729
CAS No.: 941992-88-7
M. Wt: 300.38
InChI Key: BWQPTPUXWMEHRW-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the construction of the pyrrolidine and thiophene rings followed by their coupling. One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential applications based on current research findings.

1. Chemical Structure and Synthesis

The compound features a thiophene ring , a pyrrolidinone moiety , and an amide functional group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidinone Moiety : This is achieved through the reaction of an appropriate amine with a carboxylic acid derivative.
  • Coupling with Thiophene Derivative : The pyrrolidinone is coupled with a thiophene derivative using coupling reagents like N,N’-carbonyldiimidazole (CDI) in the presence of bases such as triethylamine (TEA) .

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxopyrrolidine structures have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
Compound AA54915
Compound BHCT11620
This compoundA549TBDCurrent Study

2.2 Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism of action appears to involve inhibition of bacterial growth through interference with cell wall synthesis or function .

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Reference
S. aureus (MRSA)<32
E. coli (resistant strain)>64

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : The compound could interact with various receptors, altering signaling pathways related to cell survival and apoptosis .

4. Case Studies

Several studies have highlighted the efficacy of similar compounds in treating cancer and bacterial infections:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives containing the oxopyrrolidine structure significantly reduced viability in A549 cells, suggesting a robust anticancer effect.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds revealed effective inhibition against resistant strains, indicating potential for therapeutic development against infections caused by resistant bacteria .

5. Conclusion

This compound shows promise as a candidate for further research in anticancer and antimicrobial therapies. Its unique structural features offer diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Future research should focus on detailed mechanistic studies and clinical trials to validate its therapeutic potential and optimize its use in clinical settings.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-10-12(17-16(20)14-4-3-9-21-14)6-7-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPTPUXWMEHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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